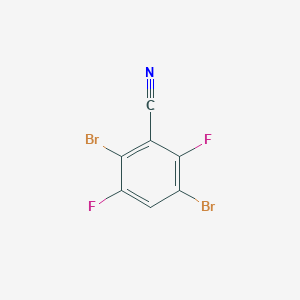

2,5-Dibromo-3,6-difluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

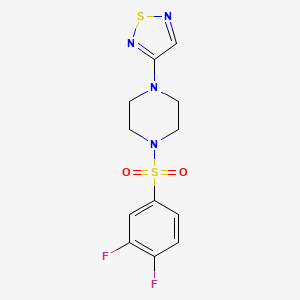

2,5-Dibromo-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7HBr2F2N . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile core with bromine and fluorine substituents . The InChI code for this compound is 1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 296.9 . The compound is stored in a dry room at normal temperature .Applications De Recherche Scientifique

Synthesis and Properties of Fluorinated Poly(ether nitrile)s

Research on fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, a related compound to 2,5-Dibromo-3,6-difluorobenzonitrile, highlights the synthesis and characterization of novel fluorinated polymers. These polymers, containing fluorine atoms in the main chain and pendant phenoxy group, exhibit excellent solubilities in common solvents and can be cast as tough, transparent films. They demonstrate high thermal stability, with the temperature for 5% weight loss ranging between 509-562°C and glass transition temperatures (Tg) from 142-235°C, dependent on structural variations (Kimura et al., 2001).

Herbicide Resistance via Bacterial Detoxification Gene

A study on transgenic plants expressing a bacterial gene for a nitrilase that detoxifies the herbicide bromoxynil (related to benzonitriles) demonstrates a successful method for achieving herbicide resistance. This nitrilase converts bromoxynil to a non-toxic metabolite, providing high levels of resistance to the herbicide in transgenic tobacco plants. This approach showcases the potential for genetic modifications in plants to confer resistance against chemical herbicides, offering insights into the broader applications of nitrilase enzymes derived from benzonitriles (Stalker et al., 1988).

Applications in Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles, structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for metals. Specifically, one derivative showed a remarkable 97.83% efficiency in protecting mild steel in an acidic environment, highlighting the potential of such compounds in extending the lifespan of metal structures and components in corrosive conditions (Verma et al., 2015).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2,5-dibromo-3,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWJEZEGHFSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)

![Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2962676.png)

![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)